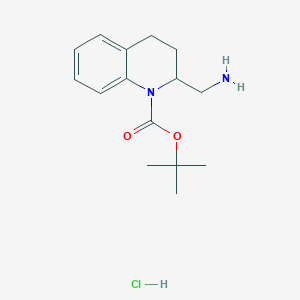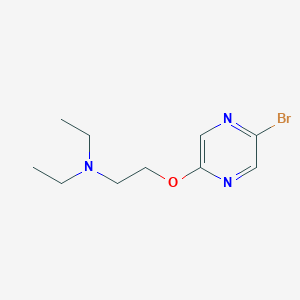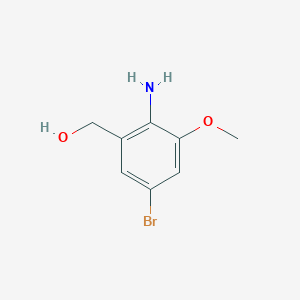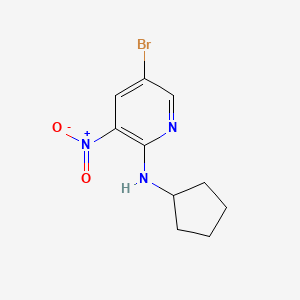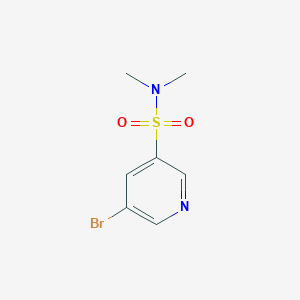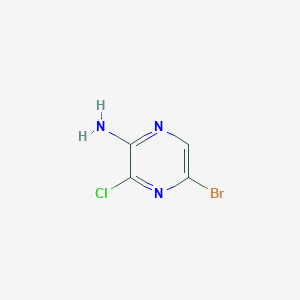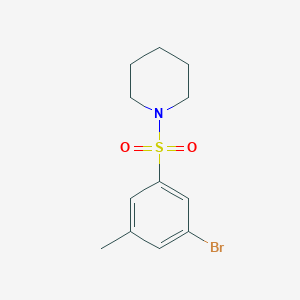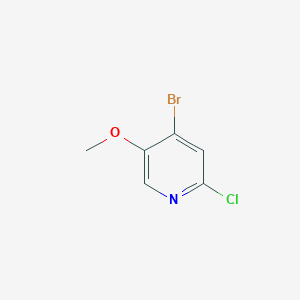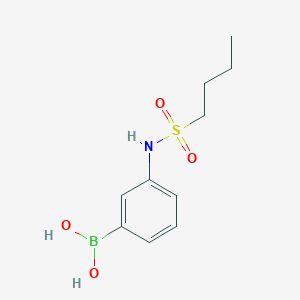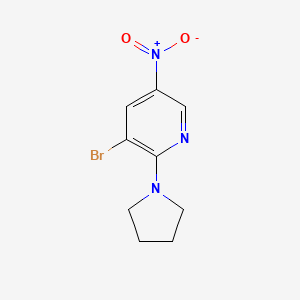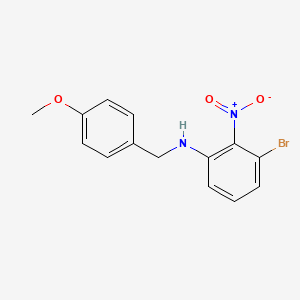![molecular formula C8H13ClN2O B1522394 [6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride CAS No. 1269054-79-6](/img/structure/B1522394.png)
[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride
説明
“[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride” is a chemical compound with the CAS Number: 1269054-79-6. It has a linear formula of C8 H12 N2 O . Cl H . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.ClH/c1-10(2)8-4-3-7(6-11)5-9-8;/h3-5,11H,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.66 . It is stored at room temperature and is a solid .科学的研究の応用
Catalyst in Acylation Reactions
[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is investigated for its utility in catalyzing acylation reactions. In a study, a related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), showcased its role as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This process elucidates a novel mechanism where DMAP·HCl directly forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with the nucleophilic substrate to release the acylation product and regenerate the DMAP·HCl catalyst (Liu et al., 2014).
Spectrophotometric Detection
The compound's framework is utilized in developing a spectrophotometric detection system for 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) through flow injection analysis. This method emphasizes the compound's importance in facilitating amide bond formation in aqueous media, proving its efficacy and adaptability in spectrophotometric applications for determining EDC.HCl concentrations in various chemical processes (Seno et al., 2008).
Nonlinear Optical Dyes
The structural motif of [6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is foundational in synthesizing chiral, cationic nonlinear optical dyes. Research on the R enantiomers of novel 2D dipolar cations with 2,2′-bis(dimethylamino)-1,1′-binaphthalenyl electron donor groups connected to N-R-pyridinium acceptors reveals their potent intramolecular charge-transfer capabilities. These compounds display significant molecular quadratic nonlinear optical responses, demonstrating the structural versatility and application potential of [6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride in advanced material sciences (Coe et al., 2010).
Antioxidant Properties
The synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which includes derivatives of [6-(Dimethylamino)-3-pyridinyl]methanol, showcases a class of compounds with notable antioxidant properties. These pyridinols demonstrate exceptional stability to air oxidation and exhibit potent reactivities towards peroxyl radicals, suggesting their potential as phenolic chain-breaking antioxidants. Such properties underscore the compound's relevance in medicinal chemistry and material science for developing new antioxidant agents (Wijtmans et al., 2004).
Safety And Hazards
特性
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-10(2)8-4-3-7(6-11)5-9-8;/h3-5,11H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTAOWWISRJAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



